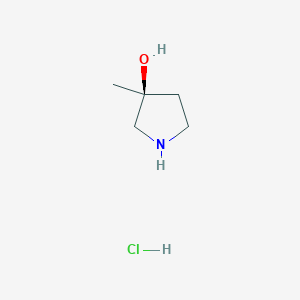

(S)-3-Methylpyrrolidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVCDFWGMDLBMU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Aminohydroxybutyric Acid Derivatives (Patent EP4382529A1)

This method is notable for its high purity and scalability, suitable for pharmaceutical-grade production:

Step (a): Esterification and Hydrochloride Formation

- Starting material: (S)-aminohydroxybutyric acid

- Reaction with methanol and sulfuric acid under reflux forms the methyl ester hydrochloride.

- Conditions: 55–70 °C, 2–4 hours.

Step (b): Lactam Formation

- Treatment with potassium carbonate and water to induce cyclization to the lactam intermediate.

Step (c): Reduction of Lactam

- Reduction of the lactam carbonyl with sodium borohydride in diglyme.

- Followed by acidification with concentrated sulfuric acid at 25–80 °C for 12 hours.

Step (d): Isolation and Purification

- Crystalline intermediates are isolated to ensure high optical and chemical purity.

-

- Overall yield approximately 44% over four steps.

- The process meets GMP standards and regulatory purity requirements.

This route emphasizes crystalline intermediates that facilitate purification and scalability, making it industrially viable.

Catalytic Hydrogenation and Reductive Amination (Patent CN108698989B)

This industrial-scale method focuses on the preparation of 1-methylpyrrolidin-3-ol, closely related to the target compound:

Step A: Reaction of a precursor with formaldehyde and hydrogen

- Metal catalyst-mediated reaction in solvent.

- Formaldehyde amount between 1 to 5 moles per mole of precursor.

Step B: Secondary amine-mediated hydrogenation

- Mixing the intermediate with hydrogen and secondary amines (e.g., diethylamine, pyrrolidine) over a metal catalyst.

- Followed by catalyst removal and distillation to isolate the product.

This method is notable for its industrial scalability and use of metal catalysis to achieve efficient ring closure and functionalization.

Amine Protecting Group Strategy and Lactam Cyclization (Patent US7652152B2)

This approach prepares optically pure (S)-3-hydroxypyrrolidine, which can be adapted for 3-methyl derivatives:

Step 1: Amine Protection

- Introduction of an amine protecting group via amidation or carbamation.

Step 2: Reduction of Carboxylic Acid to Primary Alcohol

- Using reducing agents under controlled conditions.

Step 3: Deprotection and Halogenation

- Removal of protecting group followed by halogenation of the primary alcohol to activate it for cyclization.

Step 4: Amine Cyclization

- Cyclization in solvents such as water or alcohols with bases like sodium carbonate or triethylamine.

Step 5: Purification

- Simple distillation under reduced pressure without complex purification steps.

This method offers economic and industrial advantages by minimizing purification complexity and using mild reaction conditions.

Industrial Production Considerations

Catalysts : Metal catalysts (e.g., palladium or nickel-based) are commonly employed to facilitate hydrogenation and reductive amination steps, improving reaction rates and selectivity.

Solvents : Alcohols (methanol, ethanol), diglyme, tetrahydrofuran, and aqueous media are used depending on the step and desired reaction profile.

Purification : Crystallization of intermediates and final hydrochloride salt is crucial for achieving pharmaceutical-grade purity. Distillation under reduced pressure is a preferred method for final isolation.

Quality Control : HPLC methods are used to quantify potential impurities such as (3S)-3-hydroxypyrrolidin-2-one and related amide by-products, ensuring compliance with regulatory standards.

Data Table Summarizing Key Preparation Methods

| Method Source | Starting Material | Key Steps | Reaction Conditions | Yield (%) | Purity & Notes |

|---|---|---|---|---|---|

| EP4382529A1 (2022) | (S)-Aminohydroxybutyric acid | Esterification → Lactam cyclization → Reduction | 55–70 °C, NaBH4 reduction, acidification | ~44% | High optical & chemical purity, GMP compliant |

| CN108698989B (2017) | Pyrrolidine precursor + formaldehyde | Metal-catalyzed hydrogenation & reductive amination | Metal catalyst, solvent, 1–5 eq formaldehyde | Industrial scale | Efficient, scalable, catalyst recovery step |

| US7652152B2 (2006) | 4-Amino-(S)-2-hydroxybutylic acid | Amine protection → Reduction → Halogenation → Cyclization | Mild conditions, bases like Na2CO3, distillation | Not specified | Economical, mild, simple purification |

| BenchChem Overview (General) | Various nitrogen-containing precursors | Cyclization, reductive amination, salt formation | Catalysts, crystallization, HCl treatment | Not specified | Industrial optimization, quality control |

Research Findings and Notes

The process starting from aminohydroxybutyric acid (EP4382529A1) is currently the most documented for producing (S)-3-methylpyrrolidin-3-ol hydrochloride with high purity and yield suitable for pharmaceutical applications.

The use of crystalline intermediates is a key factor in achieving high optical purity, which is critical for regulatory approval in drug manufacturing.

Metal-catalyzed hydrogenation methods provide scalable and efficient routes but require careful catalyst handling and removal.

Mild reaction conditions and simple purification steps (e.g., distillation under reduced pressure) reduce production costs and environmental impact.

Quality control via HPLC and other analytical methods is essential to monitor by-products and ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming (S)-3-Methylpyrrolidine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-Methylpyrrolidin-3-one.

Reduction: Formation of (S)-3-Methylpyrrolidine.

Substitution: Formation of various substituted pyrrolidines depending on the reagent used.

Scientific Research Applications

Chemistry

(S)-3-Methylpyrrolidin-3-ol hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Synthesis of Pharmaceuticals : Acts as an intermediate in drug development, particularly for compounds requiring specific stereochemistry.

- Organic Synthesis : Employed in the preparation of other pyrrolidine derivatives and related compounds.

Biology

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, especially in models of neurodegenerative diseases. The compound may influence neurotransmitter systems, although specific mechanisms remain under investigation.

- Interactions with Biomolecules : Investigated for its interactions with enzymes and receptors, potentially modulating their activity.

Medicine

The compound is explored for its potential therapeutic applications:

- Drug Development : As a precursor for synthesizing biologically active compounds, it can lead to the development of new therapeutic agents.

- Pharmacological Studies : Ongoing research aims to elucidate its effects on various biological pathways and its safety profile .

Industrial Applications

This compound is also utilized in industrial settings:

- Production of Fine Chemicals : Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

- Optimization for Large-scale Synthesis : Industrial production often involves optimized reaction conditions to ensure high yield and purity, utilizing methods like continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of (S)-3-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Varied Substituents

Compounds sharing the pyrrolidine core but differing in substituents or stereochemistry exhibit distinct properties:

Key Findings :

- Substituents like methoxymethyl or hydroxymethyl significantly alter lipophilicity and solubility.

- The hydrochloride salt in the target compound enhances solubility compared to free bases (e.g., (R)-(-)-1-Methyl-3-pyrrolidinol) .

Azetidine and Piperidine Analogues

Compounds with smaller (azetidine) or larger (piperidine) ring systems show divergent pharmacological profiles:

Key Findings :

Stereoisomeric Comparisons

Stereochemistry profoundly impacts biological activity and physicochemical properties:

Key Findings :

Functional Group Variations

Modifications to hydroxyl or methyl groups alter reactivity and applications:

Biological Activity

(S)-3-Methylpyrrolidin-3-ol hydrochloride is a chiral compound belonging to the pyrrolidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities and applications as a chiral building block in organic synthesis. The hydrochloride form enhances its solubility and stability, making it suitable for various research applications.

- Molecular Formula : CHClNO

- CAS Number : 1956435-14-5

- Structure : The compound features a five-membered nitrogen-containing heterocycle with a hydroxyl group at the 3-position, contributing to its unique chemical behavior.

This compound interacts with specific molecular targets within biological systems. Its hydroxyl group and chiral center are critical for binding affinity and selectivity towards these targets. The compound has been studied for its potential effects on various biological pathways, including:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, potentially acting as a precursor for neurotransmitter synthesis.

- Antimicrobial Activity : Research indicates potential inhibitory effects on bacterial secretion systems, suggesting a role in combating infections.

Case Studies and Research Findings

-

Inhibition of Type III Secretion System (T3SS) :

A study evaluated the inhibitory effects of this compound on the T3SS in pathogenic bacteria. At concentrations around 50 μM, the compound demonstrated significant inhibition of the secretion of virulence factors, indicating its potential as an antimicrobial agent . -

Chiral Building Block in Drug Synthesis :

Its utility as a chiral intermediate has been highlighted in the synthesis of various pharmaceuticals, including calcium antagonists and carbapenem antibiotics. The compound's ability to enhance drug efficacy through stereochemical control is well-documented .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| (S)-3-Methylpyrrolidin-3-ol | Pyrrolidine with hydroxyl group | Antimicrobial, neurotransmitter precursor |

| Pyrrolidine | Parent structure | Minimal biological activity |

| Prolinol | Hydroxyl at different position | Limited applications |

Applications in Research and Industry

This compound is utilized across various fields:

- Medicinal Chemistry : As a precursor in synthesizing pharmaceuticals, particularly those requiring chiral centers.

- Biological Research : Investigated for its interactions with biomolecules and potential therapeutic effects.

- Chemical Industry : Employed in the production of fine chemicals and drug intermediates.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the enantiomeric purity of (S)-3-Methylpyrrolidin-3-ol hydrochloride in synthetic batches?

- Methodological Answer : Enantiomeric purity can be determined using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (80:20) containing 0.1% trifluoroacetic acid. UV detection at 254 nm is typically employed. For quantification, compare retention times against racemic standards and calculate enantiomeric excess (ee) using peak area ratios . Nuclear Magnetic Resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can also resolve enantiomers in deuterated solvents like CDCl₃ .

Q. How can researchers ensure the structural integrity of this compound during long-term storage?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis and oxidation. Periodically assess stability via HPLC-UV (C18 column, 0.1% ammonium acetate in water/acetonitrile gradient) to detect degradation products like 3-methylpyrrolidinone. For hygroscopic batches, Karl Fischer titration ensures water content remains below 0.5% .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : A common route involves asymmetric reduction of 3-methylpyrrolidin-3-one using (S)-BINAP-Ru catalysts (e.g., Noyori hydrogenation) in methanol, achieving >95% ee. The resulting alcohol is then treated with HCl gas in diethyl ether to yield the hydrochloride salt. Alternative methods include enzymatic resolution of racemic intermediates using lipases (e.g., Candida antarctica) .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biological activity in receptor-binding studies?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of (S)- and (R)-enantiomers to targets like GABAₐ or nicotinic acetylcholine receptors. Validate with in vitro assays (e.g., radioligand displacement using [³H]-muscimol for GABAₐ). Stereospecific activity is often linked to hydrogen-bonding interactions with chiral residues in receptor pockets .

Q. What strategies resolve contradictions in solubility data reported for this compound across different solvents?

- Methodological Answer : Perform systematic solubility studies under controlled conditions (25°C, 1 atm) using shake-flask or UV-spectrophotometric methods. Account for pH effects (e.g., solubility increases in acidic buffers due to protonation). Cross-validate with Hansen solubility parameters (HSPiP software) to identify solvent polarity/dispersion mismatches .

Q. How can researchers investigate the metabolic pathways of this compound in hepatic models?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via LC-MS/MS (Q-Exactive Orbitrap) in positive ion mode. Use isotopic labeling (e.g., ¹³C-methyl group) to trace hydroxylation or N-demethylation pathways. Compare results with computational predictions (e.g., MetaSite) .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing the cytotoxicity of this compound in neuronal cell lines?

- Methodological Answer : Include (1) vehicle controls (e.g., DMSO <0.1%), (2) positive controls (e.g., staurosporine for apoptosis), and (3) enantiomeric controls ((R)-isomer). Use MTT assays with triplicate wells and normalize viability to untreated cells. Confirm results via flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways .

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement Quality by Design (QbD) principles: vary reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE) to identify critical process parameters (CPPs). Use PAT tools (e.g., in-situ FTIR) to monitor reaction progression. For reproducibility, adopt a standardized workup protocol (e.g., crystallization from ethanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.